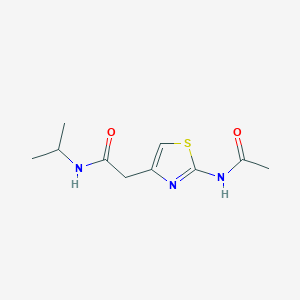

2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamidothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They contain a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This structure is a key part of some clinically used drugs and has been associated with various biological activities .

Synthesis Analysis

While the specific synthesis process for “2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide” is not available, similar compounds are often synthesized through coupling reactions . For example, naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides .Molecular Structure Analysis

The molecular structure of 2-acetamidothiazole derivatives typically includes a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The thiazole ring in 2-acetamidothiazole derivatives is reactive and can undergo various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetamidothiazole derivatives can vary. For example, one similar compound, 2-(2-acetamidothiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide, has a molecular weight of 332.4 g/mol and a topological polar surface area of 141 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Properties 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide and its derivatives are synthesized through various chemical reactions, including the coupling of oxime acetates with isothiocyanates, leading to the formation of 2-aminothiazoles. This process involves copper-catalyzed N-O bond cleavage, activation of vinyl sp(2) C-H bonds, and C-S/C-N bond formations, highlighting a novel strategy for synthesizing 2-aminothiazoles under mild conditions (Tang et al., 2016).

Biological Activities and Applications The derivatives of this compound exhibit a range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. For instance, a study on the synthesis of anti-inflammatory α-and β-linked acetamidopyranosides as inhibitors of toll-like receptor 4 (TLR4) reveals the potential of these compounds to reduce systemic inflammation in mouse models, indicating their significance in addressing inflammatory conditions (Wipf et al., 2015).

Another research effort outlines the synthesis and evaluation of sultams derived from saccharin, which show considerable anti-inflammatory, antioxidant, and anticancer activities against hepatic cancer cells. The study emphasizes the role of the isopropyl ester in enhancing the cytotoxic activity against cancer cells, thereby underlining the therapeutic potential of these compounds (Al-Fayez et al., 2022).

Moreover, the interaction of this compound derivatives with DNA has been explored, providing insights into their binding affinities and modes. A study demonstrates the DNA binding interactions of ethyl 2-(2-acetamidothiazol-4-yl)acetate, indicating its potential as a lead structure for developing antitumor agents. The findings suggest that these compounds bind to DNA through intercalation and groove binding, exhibiting strong binding constants and highlighting their relevance in the design of antitumor drugs (Iqbal et al., 2019).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a broad range of biological activities, including acting asantioxidants , analgesics , anti-inflammatory agents , antimicrobials , antifungals , antivirals , diuretics , anticonvulsants , neuroprotective agents , and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to inhibitSrc kinase , a protein involved in cell proliferation and survival, suggesting that they may interact with this target to exert their effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways. For instance, they have been reported to inhibit cyclooxygenases (COX-1, COX-2) enzymes, which play a key role in the inflammatory response . This suggests that 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide may exert its effects by modulating these pathways.

Result of Action

Thiazole derivatives have been reported to exhibitantitumor and cytotoxic activity . For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cells .

Action Environment

The thiazole ring, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility could potentially influence its action and efficacy.

Orientations Futures

Propriétés

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-6(2)11-9(15)4-8-5-16-10(13-8)12-7(3)14/h5-6H,4H2,1-3H3,(H,11,15)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQOSWNGANKNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)

![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)

![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)

![N-(4-acetylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2883424.png)

![(Z)-5-chloro-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883426.png)

![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)

![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)